2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c1-11-9-12(19-25-17-3-2-8-23-20(17)27-19)4-7-16(11)24-18(26)14-6-5-13(21)10-15(14)22/h2-10H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQQELQKBRIMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the functionalized thiazole with a benzamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolo[5,4-b]pyridine structures exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth. Preliminary studies have shown that this compound can effectively target various Gram-positive and Gram-negative bacteria, demonstrating potential as a new antimicrobial agent.
Case Study:
In vitro studies have assessed the antimicrobial efficacy of this compound against several bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated that the compound exhibited potent activity against both types of bacteria, suggesting its utility in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Its structural characteristics allow it to interact with specific enzymes involved in cancer cell proliferation and survival pathways.
Case Study:
In studies involving cancer cell lines, treatment with 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide resulted in reduced cell viability and proliferation rates. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer metabolism. In vivo experiments in mouse models further supported these findings by demonstrating significant tumor size reduction upon administration of the compound.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | PI3K inhibitor; low IC50 | High |
| 2-Chloro-4-fluorophenyl sulfonamide | Similar sulfonamide structure | Moderate |
| Thiazolo[5,4-b]pyridine derivatives | Broad structural variety | Variable |
This table illustrates the superior biological activity of this compound compared to other related compounds.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . The inhibition of PI3K can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Group
- 2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide (): Replacing the 2,4-difluoro group with a bromine atom at the ortho position increases molecular weight (410.29 g/mol) and may alter steric interactions. Bromine’s polarizability could enhance halogen bonding in target binding sites .
- This highlights the scaffold’s adaptability to diverse targets via substituent tuning .
Modifications on the Thiazolo[5,4-b]pyridine Core
- c-KIT Inhibitors (): Derivatives with a 3-(trifluoromethyl)phenyl group (e.g., compound 6h) exhibit moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to the trifluoromethyl group fitting into hydrophobic pockets. In contrast, replacing the amide with a urea linkage (compound 6j) abolishes activity, underscoring the critical role of the amide linker in target engagement .
- GK Activators (): A co-crystallized ligand with a thiazolo[5,4-b]pyridine moiety binds to glucokinase (GK) via H-bond interactions with Arg63, demonstrating the scaffold’s versatility in targeting metabolic enzymes .
Structure-Activity Relationships (SAR)
Therapeutic Target Diversity
Despite structural similarities, thiazolo[5,4-b]pyridine derivatives exhibit varied biological targets:
Biological Activity
2,4-Difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety and has been investigated for its inhibitory effects on various biological targets, particularly in cancer research and as a kinase inhibitor.
Structural Characteristics
The molecular formula of this compound is , with a melting point range of 163–165 °C. The structure incorporates:
- Fluorine substituents : Enhancing lipophilicity and potentially increasing biological activity.
- Thiazolo[5,4-b]pyridine moiety : Known for its diverse biological properties.
The primary mechanism of action for this compound involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth and survival. The structure-activity relationship (SAR) studies indicate that the sulfonamide functionality plays a pivotal role in its inhibitory activity against PI3K, with some derivatives exhibiting IC50 values as low as 3.6 nM .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Inhibition of cancer cell proliferation : The compound has demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. For instance, certain analogues have shown IC50 values in the range of 10–30 µM against these cell lines .
Antiviral Properties
The compound's antiviral potential has also been explored. It was found to inhibit the activity of viral polymerases significantly, showcasing promise against viruses such as Hepatitis C .
Comparative Biological Activity
A comparative analysis with related compounds reveals that this compound possesses superior activity profiles.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | PI3K inhibitor; low IC50 | High |
| 2-Chloro-4-fluorophenyl sulfonamide | Similar sulfonamide structure | Moderate |
| 5-Chlorothiophene-2-sulfonamide | Contains thiophene; different ring system | Significant |
This table highlights the unique aspects of the compound regarding its potency and specific structural features that contribute to its biological activity .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.
- Viral Inhibition Assay : Another study assessed its ability to inhibit viral replication in vitro, showing promising results comparable to established antiviral agents .
Q & A
Q. What are the established synthetic routes for 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[5,4-b]pyridine core. Key steps include:
- Core Formation : Condensation of 2-aminopyridine derivatives with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiazolo[5,4-b]pyridine scaffold .
- Substitution Reactions : Introduction of the 2-methyl-4-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Benzamide Coupling : Reaction of the intermediate amine with 2,4-difluorobenzoyl chloride under Schotten-Baumann conditions . Characterization is performed using FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–8.5 ppm), and LC-MS (molecular ion peak matching theoretical mass) .
Q. What are the primary biological targets and screening methodologies for this compound?
The compound’s structural analogs (e.g., sirtuin modulators, FtsZ inhibitors) suggest potential targets:
- Sirtuin Modulation : Assessed via fluorescence-based deacetylation assays using NAD⁺-dependent substrates (e.g., SIRT1/2) .
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (MIC assays) and fungal strains (agar dilution). Analogous thiazolo-pyridines show MIC values of 4–32 µg/mL .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with comparisons to healthy cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s binding affinity?
SAR strategies focus on modifying substituents:
- Fluorine Substitution : 2,4-Difluoro groups enhance lipophilicity and metabolic stability. Comparative studies show 2-fold higher activity vs. non-fluorinated analogs .
- Thiazolo-Pyridine Modifications : Replacing the thiazolo[5,4-b]pyridine with imidazo[1,2-a]pyridine reduces target affinity (e.g., IC₅₀ increases from 0.5 µM to 5 µM in kinase assays) .
- QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity .
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
Discrepancies often arise from:
- Assay Conditions : Variations in pH (e.g., sirtuin activity peaks at pH 7.4 vs. 6.8) or redox environments .
- Cell Models : Differential expression of efflux pumps (e.g., P-gp in cancer cells) may reduce intracellular concentration .
- Target Polymorphism : Bacterial FtsZ mutations (e.g., G196D in S. aureus) confer resistance to thiazolo-pyridine analogs . Mitigation Strategies : Standardize assay protocols (e.g., CLSI guidelines) and use isogenic cell lines with CRISPR-edited targets .
Q. What mechanistic insights explain this compound’s inhibition of bacterial cell division?
Analogous compounds (e.g., PC190723) inhibit FtsZ polymerization via:
- Binding Site Competition : Displacement of GTP at the FtsZ active site (Kd = 1.2 µM by SPR) .
- Filament Condensation : Induces hyper-stable FtsZ protofilaments (observed via TEM) that disrupt Z-ring formation .
- Enzyme Kinetics : Reduces GTPase activity (kcat decreases from 4.2 min⁻¹ to 0.8 min⁻¹) in a dose-dependent manner .
Q. What in vivo considerations are critical for advancing this compound to preclinical trials?
Key factors include:
- Pharmacokinetics : Evaluate oral bioavailability (Cmax and AUC in rodent models) and plasma protein binding (equilibrium dialysis) .
- Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ > 10 µM desirable) and identification of major metabolites (LC-MS/MS) .
- Toxicity Profiling : Acute toxicity (LD₅₀ in mice) and genotoxicity (Ames test) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
